Cas no 4858-36-0 (5-(Benzylsulfanyl)-1,3,4-thiadiazole-2-thiol)

5-(Benzylsulfanyl)-1,3,4-thiadiazole-2-thiol is a sulfur-containing heterocyclic compound featuring a 1,3,4-thiadiazole core functionalized with a benzylsulfanyl group at the 5-position and a thiol moiety at the 2-position. This structure imparts reactivity useful in organic synthesis, particularly in the formation of thioether linkages or as a precursor for further derivatization. The compound's dual sulfur functionalities enhance its potential as a ligand or building block in coordination chemistry and pharmaceutical applications. Its stability under standard conditions and compatibility with common solvents facilitate handling in laboratory settings. The presence of the benzyl group may also influence solubility and reactivity profiles, making it adaptable for diverse synthetic pathways.
5-(Benzylsulfanyl)-1,3,4-thiadiazole-2-thiol structure
4858-36-0 structure
Product Name:5-(Benzylsulfanyl)-1,3,4-thiadiazole-2-thiol
CAS No:4858-36-0
MF:C9H8N2S3
MW:240.368217468262
MDL:MFCD01568740
CID:331090
PubChem ID:798021
Update Time:2025-06-11

5-(Benzylsulfanyl)-1,3,4-thiadiazole-2-thiol Chemical and Physical Properties

Names and Identifiers

    • 1,3,4-Thiadiazole-2(3H)-thione,5-[(phenylmethyl)thio]-
    • 5-(Benzylsulfanyl)-1,3,4-thiadiazole-2-thiol
    • 5-(benzylthio)-1,3,4-thiadiazole-2-thiol
    • 5-Benzylsulfanyl-[1,3,4]thiadiazole-2-thiol
    • 5-BENZYLTHIO-1,3,4-THIADIAZOLE-2-THIOL
    • 2-Benzylmercapto-<1,3,4>thiadiazolin-5-thion
    • 2-Benzylmercapto-5-thioxo-1.3.4-thiadiazolin
    • 5-(benzylsulfanyl)-1,3,4-thiadiazol-2-ylhydrosulfide
    • 5-Benzylmercapto-3H-[1,3,4]thiadiazol-2-thion
    • 5-benzylmercapto-3H-[1,3,4]thiadiazole-2-thione
    • 5-benzylsulfanyl-3H-[1,3,4]thiadiazole-2-thione
    • 5-benzylthio-1,3,4-thiadiazole-2(3H)-thione
    • 5-benzylthio-2,3-dihydro-1,3,4-thiadiazole-2-thione
    • 11N-703
    • AKOS000122339
    • 5-benzylthio-2-mercapto-1,3,4-thiadiazole
    • MFCD01568740
    • J-516292
    • UPCMLD0ENAT5219106:001
    • EN300-07687
    • AKOS030514206
    • AB00121118-01
    • 5-benzylsulfanyl-3H-1,3,4-thiadiazole-2-thione
    • Z56963400
    • A913927
    • 4858-36-0
    • HMS1587D05
    • SCHEMBL1720545
    • CS-0156142
    • UBLXSSRRVRLOEO-UHFFFAOYSA-N
    • FT-0620057
    • D81727
    • STL046870
    • MDL: MFCD01568740
    • Inchi: 1S/C9H8N2S3/c12-8-10-11-9(14-8)13-6-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,12)
    • InChI Key: UBLXSSRRVRLOEO-UHFFFAOYSA-N
    • SMILES: S(C1=NNC(=S)S1)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 239.98500
  • Monoisotopic Mass: 239.98496
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 246
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 107
  • XLogP3: 3.3

Experimental Properties

  • Density: 1.43
  • Melting Point: 137-139°
  • Boiling Point: 362.7°C at 760 mmHg
  • Flash Point: 173.1°C
  • Refractive Index: 1.745
  • PSA: 118.12000
  • LogP: 3.11910

5-(Benzylsulfanyl)-1,3,4-thiadiazole-2-thiol Security Information

  • HazardClass:IRRITANT

5-(Benzylsulfanyl)-1,3,4-thiadiazole-2-thiol Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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5-(Benzylsulfanyl)-1,3,4-thiadiazole-2-thiol Suppliers

Amadis Chemical Company Limited
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(CAS:4858-36-0)5-(Benzylsulfanyl)-1,3,4-thiadiazole-2-thiol
Order Number:A913927
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:50
Price ($):321.0
Email:sales@amadischem.com

Additional information on 5-(Benzylsulfanyl)-1,3,4-thiadiazole-2-thiol

Comprehensive Overview of 5-(Benzylsulfanyl)-1,3,4-thiadiazole-2-thiol (CAS No. 4858-36-0)

5-(Benzylsulfanyl)-1,3,4-thiadiazole-2-thiol (CAS No. 4858-36-0) is a sulfur-containing heterocyclic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications. This compound, often referred to as a thiadiazole derivative, is characterized by its benzylsulfanyl and thiol functional groups, which contribute to its reactivity and versatility in various chemical reactions. Researchers and industry professionals are increasingly exploring its uses in pharmaceuticals, agrochemicals, and material science, making it a subject of interest in both academic and industrial settings.

The molecular structure of 5-(Benzylsulfanyl)-1,3,4-thiadiazole-2-thiol features a 1,3,4-thiadiazole core, a five-membered ring containing two nitrogen atoms and one sulfur atom. The presence of the benzylsulfanyl group at the 5-position and a thiol group at the 2-position enhances its ability to participate in diverse chemical transformations. This structural motif is particularly appealing for designing novel compounds with tailored properties, such as improved bioavailability or enhanced stability. Recent studies have highlighted its potential as a building block for drug discovery and polymer chemistry, aligning with the growing demand for innovative materials and therapeutics.

One of the most frequently searched questions about 5-(Benzylsulfanyl)-1,3,4-thiadiazole-2-thiol revolves around its synthesis methods. The compound can be prepared through the reaction of 2-mercapto-1,3,4-thiadiazole with benzyl chloride in the presence of a base, yielding the desired product with high purity. This straightforward synthesis route has made it accessible for further research and development. Additionally, its solubility in common organic solvents, such as dimethyl sulfoxide (DMSO) and ethanol, facilitates its use in various experimental setups, a topic often explored in online forums and scientific discussions.

In the context of pharmaceutical applications, 5-(Benzylsulfanyl)-1,3,4-thiadiazole-2-thiol has shown promise as a precursor for antimicrobial agents and anticancer drugs. Its ability to interact with biological targets, such as enzymes and receptors, has been investigated in several preclinical studies. For instance, derivatives of this compound have demonstrated inhibitory effects against certain bacterial strains, addressing the global concern of antibiotic resistance. This aligns with the current focus on developing new antimicrobial strategies, a hot topic in both scientific literature and public health discussions.

Another area of interest is the compound's role in material science. The thiadiazole ring system is known for its electron-rich nature, making it a candidate for designing conductive polymers and organic semiconductors. With the rise of flexible electronics and sustainable energy solutions, researchers are exploring how 5-(Benzylsulfanyl)-1,3,4-thiadiazole-2-thiol can contribute to the development of next-generation materials. Its potential use in photovoltaic cells and sensors has also been a subject of recent investigations, reflecting the broader trend toward green technology and renewable energy.

From an SEO perspective, keywords such as "thiadiazole derivatives," "benzylsulfanyl compounds," and "CAS 4858-36-0" are frequently searched by chemists and industry professionals. Including these terms in the discussion ensures that this article reaches the intended audience. Moreover, addressing common queries, such as "how to synthesize 5-(Benzylsulfanyl)-1,3,4-thiadiazole-2-thiol" or "applications of thiadiazole in medicine," enhances the content's relevance and engagement. By combining technical details with trending topics, this overview provides a balanced and informative resource for readers.

In summary, 5-(Benzylsulfanyl)-1,3,4-thiadiazole-2-thiol (CAS No. 4858-36-0) is a multifaceted compound with wide-ranging applications in pharmaceuticals, agrochemicals, and material science. Its unique structural features and reactivity make it a valuable tool for researchers aiming to develop innovative solutions to contemporary challenges. As interest in sustainable and efficient chemical processes grows, this compound is likely to remain at the forefront of scientific exploration, offering exciting opportunities for future advancements.

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Amadis Chemical Company Limited
(CAS:4858-36-0)5-(Benzylsulfanyl)-1,3,4-thiadiazole-2-thiol
A913927
Purity:99%
Quantity:5g
Price ($):321.0
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